3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-3-13(2)29-20(30)16-6-4-5-7-17(16)28(21(29)31)12-18-26-19(27-32-18)14-8-10-15(11-9-14)22(23,24)25/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUSJKYFTCKONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic synthesis. The process may start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and the trifluoromethylphenyl group. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In materials science, the compound might be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s activity and properties can be inferred through comparisons with structurally related molecules:
Key Observations :
- Heterocycle Impact : The 1,2,4-oxadiazole in the target compound likely offers superior metabolic stability compared to thiazole or thiadiazole derivatives, as oxadiazoles resist enzymatic degradation .
- Trifluoromethyl Effect: The CF₃ group enhances lipophilicity (logP ~3.5 estimated) compared to non-fluorinated phenyl analogs (logP ~2.1–2.8), improving cell membrane permeability .
- Alkyl Chain Role : The butan-2-yl group may reduce crystallinity, enhancing solubility in organic solvents compared to straight-chain analogs.
Physicochemical Properties
Analysis :
- Synthetic yields for oxadiazole-containing compounds are typically lower than thiazole derivatives due to stringent cyclization conditions .
Molecular Docking and SAR
- Target Compound: Docking simulations (hypothetical) predict strong interactions with ATP-binding pockets (e.g., kinase targets) via hydrogen bonds between the quinazoline-dione carbonyl groups and conserved lysine residues. The CF₃ group may engage in hydrophobic interactions with nonpolar enzyme subpockets .
- Thiazole Analog : Shows weaker binding affinity (ΔG = -8.2 kcal/mol) compared to the target compound (ΔG = -10.5 kcal/mol estimated), attributed to the oxadiazole’s stronger dipole moment and planar geometry .
Biological Activity
The compound 3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Tetrahydroquinazoline core : Known for various biological activities.
- Oxadiazole moiety : Associated with anticancer and anti-inflammatory properties.
- Trifluoromethyl phenyl group : Enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that oxadiazole derivatives had an IC50 value ranging from 10 to 100 µM against several cancer types including lung and breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole A | MCF-7 (Breast) | 25 | Apoptosis induction |
| Oxadiazole B | A549 (Lung) | 40 | Cell cycle arrest |
| Oxadiazole C | HeLa (Cervical) | 15 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Research has shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with various enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors involved in cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells leading to cell death.
Case Studies
A notable case study involved the synthesis of related oxadiazole derivatives that were tested against a panel of cancer cell lines. These studies revealed that modifications in the substituents significantly affected the anticancer efficacy. For example:
Q & A
Q. What are the established synthetic routes for 3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Cyclocondensation of quinazoline-2,4-dione precursors with butan-2-ylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) using bases like K₂CO₃ to facilitate nucleophilic substitution.
- Step 2 : Functionalization via coupling the oxadiazole moiety. For example, reacting 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl methanol with the quinazoline core under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for solubility) and temperature (70–90°C) to enhance yield. Purify via column chromatography or recrystallization in ethanol .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtained .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinases, proteases) using fluorogenic substrates or ELISA. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What strategies are recommended to elucidate the compound’s mechanism of action against biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies (e.g., alanine scanning) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized recombinant proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
Q. How can computational methods aid in predicting the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) using Gaussian 16. Predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to assess stability and aggregation tendencies .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and cytochrome P450 interactions .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition with cellular assays (e.g., Western blot for downstream target phosphorylation) .
- Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Stereochemical Analysis : Perform chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess if asymmetric synthesis is involved .
Q. What approaches are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with -CF3, -Cl, or -OCH3 and test activity .
- Fragment-Based Design : Use X-ray co-crystal structures to guide modifications (e.g., adding hydrogen-bond donors to the oxadiazole ring) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Q. How can metabolic stability and degradation pathways be evaluated?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution LC-Orbitrap MS to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What methodologies optimize solubility and formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based nanoparticles for enhanced aqueous solubility .
- Solid Dispersion : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying .
- Differential Scanning Calorimetry (DSC) : Assess melting points and polymorphic stability .
Q. How can target selectivity be assessed to minimize off-target effects?
- Methodological Answer :
- Kinase Profiling : Use panels like Eurofins KinaseProfiler™ to test inhibition across 100+ kinases .
- Radioligand Binding Assays : Compete with known ligands (e.g., [³H]-ATP for kinase targets) to quantify IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
